A Comprehensive Technical Guide to 6-Phenoxynicotinic Acid for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to 6-Phenoxynicotinic Acid for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design of novel functional molecules. Among these, 6-Phenoxynicotinic acid has emerged as a compound of significant interest. Its unique architecture, which marries the biological relevance of the nicotinic acid core with the tunable physicochemical properties of a phenoxy substituent, offers a versatile platform for innovation. This guide is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical and chemical properties of 6-Phenoxynicotinic acid. By synthesizing available data with established chemical principles, we aim to equip the scientific community with the foundational knowledge necessary to unlock the full potential of this intriguing molecule.
Core Molecular Attributes and Physicochemical Profile
A thorough understanding of the fundamental physical and chemical properties of a molecule is the bedrock of its application in any scientific endeavor. These parameters govern its behavior in both synthetic transformations and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
Structural and General Data
6-Phenoxynicotinic acid is a white to off-white crystalline solid.[1] Its core structure consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a phenoxy group at the 6-position.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉NO₃ | [1] |
| Molecular Weight | 215.21 g/mol | [1] |
| CAS Number | 51362-38-0 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O | [1] |
| InChI Key | GFEUNYLQJDQNAN-UHFFFAOYSA-N | [1] |
Thermal Properties
Solubility Profile
The solubility of 6-Phenoxynicotinic acid is dictated by the interplay of its polar carboxylic acid group and its more nonpolar phenoxy and pyridine rings.
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Aqueous Solubility: As with many carboxylic acids, its solubility in water is expected to be limited but will increase significantly in alkaline solutions due to the formation of the more soluble carboxylate salt.
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Organic Solvents: It is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. This solubility is a key factor in its utility as a reactant in organic synthesis.
Acidity (pKa)
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of any chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a set of characteristic signals. The aromatic protons on the pyridine and phenyl rings will appear in the downfield region (typically δ 7.0-9.0 ppm). The carboxylic acid proton will be observed as a broad singlet at a very downfield chemical shift (often >10 ppm) and is readily exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically in the range of 165-185 ppm). The aromatic carbons will resonate in the approximate range of 110-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
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A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.
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A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
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C=C and C=N stretching vibrations from the aromatic rings in the 1600-1450 cm⁻¹ region.
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A C-O stretching band for the phenoxy ether linkage.
Chemical Reactivity and Synthetic Utility
The chemical behavior of 6-Phenoxynicotinic acid is a composite of the reactivities of its constituent functional groups: the carboxylic acid, the pyridine ring, and the phenoxy ether. This multi-functionality makes it a versatile building block for the synthesis of a wide range of derivatives.[4][5]
Reactions at the Carboxylic Acid Group
The carboxylic acid is the most synthetically versatile handle on the molecule.
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Amide Bond Formation: This is a cornerstone reaction in medicinal chemistry. The carboxylic acid can be activated using a variety of coupling reagents (e.g., HATU, HOBt/EDC) to facilitate reaction with primary or secondary amines, yielding a diverse library of amides.
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Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with an alkyl halide in the presence of a base.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, providing another avenue for derivatization.
Experimental Workflow: General Amide Coupling
Caption: A simplified workflow for the synthesis of amide derivatives from 6-Phenoxynicotinic acid.
Reactivity of the Pyridine Ring
The pyridine ring is electron-deficient, which governs its reactivity profile.
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Electrophilic Aromatic Substitution (EAS): EAS reactions on the pyridine ring are generally challenging and require forcing conditions. If substitution occurs, it is likely to be directed to the positions meta to the nitrogen atom.
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Nucleophilic Aromatic Substitution (SNAr): The 6-position of the pyridine ring is activated towards nucleophilic attack. While the phenoxy group is not an exceptionally facile leaving group, it can potentially be displaced by strong nucleophiles under forcing conditions.
Stability of the Phenoxy Ether Linkage
The ether bond is generally stable under a wide range of reaction conditions, which is a significant advantage in multi-step syntheses. Cleavage of this bond typically requires harsh reagents such as strong protic acids (e.g., HBr) or Lewis acids at elevated temperatures.
Applications in Drug Discovery and Materials Science
The structural features of 6-Phenoxynicotinic acid make it an attractive starting point for various applications.
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Medicinal Chemistry: The nicotinic acid scaffold is a well-established pharmacophore. The ability to readily synthesize a wide array of amide and ester derivatives allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. For instance, derivatives of 2-phenoxynicotinic acid have been investigated as analgesic and anti-inflammatory agents.[6]
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Materials Science: The rigid, aromatic nature of the molecule, combined with its functional handles, makes it a candidate for the synthesis of novel polymers, metal-organic frameworks (MOFs), and other advanced materials with potentially interesting optical or electronic properties.
Conclusion: A Building Block of Promise
6-Phenoxynicotinic acid represents a valuable and versatile platform for chemical innovation. Its well-defined, albeit not exhaustively documented, physicochemical properties, combined with the predictable reactivity of its functional groups, provide a solid foundation for its use in the rational design of new molecules. For researchers in drug discovery, it offers a scaffold ripe for modification to target a host of biological endpoints. In materials science, it presents opportunities for the construction of novel, functional architectures. As our understanding of this and related molecules continues to grow, so too will the scope of their applications, solidifying the importance of such fundamental building blocks in advancing scientific discovery.
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